trans-ACBD

NMDA receptor agonist excitatory amino acid pharmacology conformational constraint

trans-ACBD (CAS 164225-42-7) is the definitive NMDA receptor agonist for studies requiring unambiguous ionotropic activation. Its trans configuration confers ~20-fold greater potency than NMDA and distinct GluN2D deactivation kinetics (τW = 620±77 ms) versus L-glutamate. Unlike cis-ACBD (a glutamate transporter inhibitor), only trans-ACBD delivers clean NMDA agonism without EAAT off-target effects. This stereochemical precision is critical for reproducible pharmacology. Procure with confidence—verify isomer identity before purchase to avoid confounding results.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 164225-42-7
Cat. No. B065889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-ACBD
CAS164225-42-7
Synonyms1-ACBDA
1-amino-1,3-cyclobutanedicarboxylic acid
1-aminocyclobutane-1,3-dicarboxylic acid
2,4-methanoglutamate
2,4-methanoglutamate, (cis)-isomer
cis-ACDA
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
InChIKeyGGMYWPBNZXRMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-ACBD (CAS 164225-42-7) Conformationally Constrained Glutamate Analog for NMDA Receptor Pharmacology


trans-ACBD (trans-1-aminocyclobutane-1,3-dicarboxylic acid; CAS 164225-42-7; also cataloged as CAS 117488-23-0) is a conformationally restricted analog of glutamic acid with molecular formula C6H9NO4 and molecular weight 159.14 g/mol [1]. The compound exists as the trans isomer, in which the 1-amino and 3-carboxyl substituents are located on opposite faces of the cyclobutane ring, imposing a rigid spatial orientation that defines its pharmacological profile . As a selective N-methyl-D-aspartate (NMDA) receptor agonist, trans-ACBD serves as a validated pharmacological tool for investigating glutamatergic neurotransmission in both mammalian central nervous system studies and select insect feeding behavior models .

trans-ACBD (CAS 164225-42-7): Why In-Class NMDA Agonists and Conformationally Restricted Analogs Are Not Interchangeable


Compounds within the conformationally constrained glutamate analog class exhibit striking stereochemical and kinetic heterogeneity that precludes generic substitution. While both trans-ACBD and cis-ACBD share the identical cyclobutane scaffold and molecular formula, the spatial orientation of the amino and carboxyl substituents fundamentally alters receptor interaction kinetics, agonist potency, and even primary pharmacological target [1]. trans-ACBD acts as a potent NMDA receptor agonist, whereas cis-ACBD functions predominantly as a glutamate transporter (EAAT) inhibitor . Furthermore, structurally analogous compounds bearing cyclopentane scaffolds, such as trans-ACPD and cis-ACPD, engage metabotropic glutamate receptors (mGluRs) rather than ionotropic NMDA receptors, yielding entirely divergent signaling outcomes . Even among validated NMDA receptor agonists, trans-ACBD exhibits a distinctive deactivation time course at GluN2D-containing receptors that differs markedly from both the endogenous agonist L-glutamate and other synthetic agonists [2]. These stereochemical and kinetic determinants render direct substitution without explicit experimental validation scientifically unsound.

trans-ACBD (CAS 164225-42-7): Quantitative Differentiation from Closest Comparators in Potency, Kinetics, and Selectivity


20-Fold Enhanced Potency of trans-ACBD Relative to NMDA in Rat Cortical Wedge Depolarization Assay

trans-ACBD exhibits approximately 20-fold greater agonist activity than the endogenous agonist NMDA at NMDA receptors. In the rat brain cortical wedge preparation, a classical functional assay for excitatory amino acid receptor activity, trans-ACBD (compound 7b) was identified as a very potent agonist with activity substantially exceeding that of NMDA [1]. The cis isomer of ACBD displayed markedly reduced potency, being only one-third as active as NMDA, underscoring the critical role of stereochemistry in determining agonist efficacy [1].

NMDA receptor agonist excitatory amino acid pharmacology conformational constraint

Stereochemical Selectivity: trans-ACBD Functions as NMDA Agonist, cis-ACBD Acts as Glutamate Transporter Inhibitor

The stereochemical orientation of the 1-amino and 3-carboxyl groups on the cyclobutane ring dictates the primary pharmacological target. trans-ACBD (trans isomer) functions as a selective NMDA receptor agonist [1]. In contrast, cis-ACBD (cis isomer; CAS 73550-55-7) acts as a potent and selective inhibitor of the high-affinity, Na+-dependent plasma membrane glutamate transporter (EAAT) and functions as a glutamate reuptake inhibitor . cis-ACBD also acts as a linear competitive inhibitor of D-[3H]aspartate uptake . The trans isomer has been demonstrated to be more potent than the cis isomer in NMDA receptor activation assays [2].

stereoselectivity glutamate transporter NMDA receptor pharmacological target differentiation

Differential Deactivation Kinetics at GluN2D-Containing NMDA Receptors: trans-ACBD Exhibits Intermediate τW (620±77 ms) Relative to cis-ACPD and L-Glutamate

trans-ACBD exhibits a distinct deactivation kinetic profile at recombinant GluN1/GluN2D NMDA receptors that differentiates it from other conformationally constrained agonists. In electrophysiological recordings, trans-ACBD produces a weighted deactivation time constant (τW) of 620±77 ms with an EC50 of 0.51 μM [1]. This kinetic behavior positions trans-ACBD between the faster-deactivating cis-ACPD (τW = 350±88 ms, EC50 = 11 μM) and the slower-deactivating L-glutamate (τW = 2300±96 ms, EC50 = 0.48 μM) and L-CCG-IV (τW = 2500±370 ms, EC50 = 0.036 μM) [1]. The fast component (τFast) for trans-ACBD was 280±69 ms with a fast fraction of 59±10%, whereas cis-ACPD exhibited τFast of 120±23 ms with a fast fraction of 72±11% [1].

NMDA receptor kinetics GluN2D subunit deactivation time course electrophysiology

trans-ACBD Demonstrates Limited NMDA Receptor Subtype Selectivity (≤2-3 Fold) Consistent with Class Profile of Conformationally Constrained Agonists

In a systematic pharmacological characterization of conformationally constrained glutamate analogs at recombinant NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D), trans-ACBD, along with L-CCG-IV and cis-ACPD, was assessed for subtype selectivity using intracellular calcium [Ca2+]i measurements and parallel electrophysiological recordings in Xenopus oocytes [1]. The study concluded that none of the characterized agonists, including trans-ACBD, displayed more than 2-3 fold selectivity towards any specific NMDA receptor subtype [1]. This class-level characteristic distinguishes trans-ACBD from subtype-selective allosteric modulators (e.g., ifenprodil for GluN2B) and positions it as a broadly active, non-subtype-selective NMDA receptor agonist.

NMDA receptor subtypes subtype selectivity GluN2 subunits pharmacological profiling

trans-ACBD Binds NMDA Receptor with Nanomolar Affinity (IC50 163.0 nM) and Exhibits >100-Fold Selectivity Over Norepinephrine Uptake Sites

trans-ACBD demonstrates nanomolar binding affinity at the NMDA receptor as measured by competition with the selective NMDA antagonist radioligand [3H]-CGS-19755 (cis-4-phosphonomethyl-2-piperidine carboxylic acid), with an IC50 of 163.0 nM . In functional assays assessing NMDA receptor channel activation, trans-ACBD exhibits an EC50 of 180.0 nM for [3H]MK-801 binding . Notably, trans-ACBD shows over 100-fold lower potency at norepinephrine uptake sites, with an EC50 of 16,500 nM (16.5 μM) for [3H]norepinephrine, demonstrating functional selectivity for NMDA receptor-mediated pathways .

radioligand binding NMDA receptor affinity selectivity profiling CGS-19755

trans-ACBD Maintains Feeding Stimulatory Activity After 20 mm Simulated Rainfall, Unlike MSG, in Codling Moth Agricultural Applications

In agricultural research applications, trans-ACBD functions as a feeding stimulant that enhances pesticide efficacy against codling moth (Cydia pomonella) neonates. In contrast to monosodium glutamate (MSG), trans-ACBD maintains its feeding stimulatory properties in field conditions even after 20 mm of simulated rainfall, and effectively increases spinosad (Success®) efficacy in both laboratory and field experiments [1]. trans-ACBD, alone or in the presence of spinosad, increases leaf tissue consumption by codling moth neonates, a property that is retained under simulated rainfall conditions where MSG loses efficacy [1].

rainfastness feeding stimulant pesticide efficacy enhancement agricultural entomology

trans-ACBD (CAS 164225-42-7): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Functional NMDA Receptor Activation in Electrophysiology and Calcium Imaging Assays Requiring High Potency

trans-ACBD is the preferred pharmacological tool for experiments requiring robust and sustained NMDA receptor activation in native tissue preparations. Its approximately 20-fold greater agonist potency relative to NMDA in the rat cortical wedge depolarization assay [1] ensures reliable receptor activation even in preparations with moderate receptor expression levels. The intermediate deactivation kinetics at GluN2D-containing receptors (τW = 620±77 ms) [2] provide a distinct temporal activation profile that can be exploited in studies examining NMDA receptor kinetics and synaptic integration. The nanomolar binding affinity (IC50 = 163.0 nM for [3H]-CGS-19755) further supports its use in radioligand binding displacement assays for NMDA receptor characterization.

Selective Pharmacological Dissection of Ionotropic NMDA Receptor Function Without Metabotropic Receptor Cross-Reactivity

trans-ACBD serves as a selective NMDA receptor agonist with minimal off-target activity at metabotropic glutamate receptors (mGluRs), distinguishing it from cyclopentane-based analogs such as trans-ACPD and cis-ACPD, which act primarily as mGluR agonists [1]. This target selectivity is critical for experiments requiring unambiguous assignment of observed physiological effects to ionotropic NMDA receptor activation rather than mGluR-mediated signaling. The >100-fold selectivity for NMDA receptor binding sites over norepinephrine uptake sites [2] further reduces the risk of confounding monoaminergic effects in complex tissue preparations.

Agricultural Entomology Studies Requiring a Rainfast Feeding Stimulant for Enhanced Pesticide Efficacy

In agricultural research applications, trans-ACBD provides a rainfast alternative to MSG for enhancing pesticide efficacy against codling moth neonates. The compound maintains its feeding stimulatory properties after 20 mm of simulated rainfall, a condition under which MSG loses efficacy, and effectively increases spinosad toxicity in both laboratory and field settings [1]. This environmental persistence enables researchers to conduct field-relevant studies of pesticide enhancement strategies without the confounding variable of rapid wash-off that limits MSG's utility.

Comparative Pharmacology Studies Requiring Stereochemical Control of NMDA Receptor Agonist Activity

trans-ACBD is essential for studies investigating the stereochemical determinants of NMDA receptor activation, particularly in head-to-head comparisons with cis-ACBD. While trans-ACBD functions as a potent NMDA receptor agonist, cis-ACBD acts as a glutamate transporter (EAAT) inhibitor [1]. The availability of both isomers as pure, well-characterized compounds enables rigorous investigation of how stereochemical orientation dictates pharmacological target engagement. For investigators requiring NMDA receptor agonism specifically, trans-ACBD must be procured, as substitution with cis-ACBD will yield glutamate transporter inhibition rather than the intended NMDA receptor activation [1].

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